2-Amino-2-(cyclohex-3-en-1-yl)acetic acid hydrochloride
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Overview
Description
2-Amino-2-(cyclohex-3-en-1-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H14ClNO2 and a molecular weight of 191.66 g/mol . It is a derivative of amino acids, characterized by the presence of an amino group and a cyclohexene ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(cyclohex-3-en-1-yl)acetic acid hydrochloride typically involves the reaction of cyclohexene with glycine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Aqueous hydrochloric acid is commonly used as the solvent.
Catalyst: No specific catalyst is required for this reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Materials: Cyclohexene and glycine.
Reaction Vessel: Large-scale reactors equipped with temperature control.
Purification: The product is purified through crystallization or recrystallization techniques to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(cyclohex-3-en-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces substituted amino acids.
Scientific Research Applications
2-Amino-2-(cyclohex-3-en-1-yl)acetic acid hydrochloride is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-Amino-2-(cyclohex-3-en-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems.
Pathways: It may influence metabolic pathways and signal transduction processes, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(cyclohex-3-en-1-yl)acetic acid: The free base form of the compound.
2-Amino-3-(cyclohex-1-en-1-yl)-2-methylpropanoic acid hydrochloride: A structurally similar compound with a different substitution pattern.
Uniqueness
2-Amino-2-(cyclohex-3-en-1-yl)acetic acid hydrochloride is unique due to its specific cyclohexene ring structure and the presence of both amino and carboxylic acid functional groups. This combination of features makes it a versatile compound in various chemical and biological applications.
Properties
IUPAC Name |
2-amino-2-cyclohex-3-en-1-ylacetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-2,6-7H,3-5,9H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGKVXPADRVXQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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